(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Overview
Description
(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic compound that features a pyrrolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds, such as 5h-pyrrolo[2,3-b]pyrazine derivatives, have shown activity on kinase inhibition , suggesting that kinases could be potential targets.
Pharmacokinetics
Similar compounds have shown a clogp value less than 4 and molecular weight less than 400, suggesting good drug-likeness and potential for oral bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of an appropriate pyrimidine derivative with a substituted phenyl compound under controlled conditions. For instance, a mixture of enaminone, benzaldehyde, and thiourea in ethanol can be heated under reflux to yield the desired pyrrolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its anti-tubercular activity.
Spiro pyrrolo[3,4-d]pyrimidine derivatives: Exhibits significant anti-inflammatory activity.
Uniqueness
(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrolo[3,4-d]pyrimidine derivatives.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11(2)21-14-5-3-12(4-6-14)16(20)19-8-13-7-17-10-18-15(13)9-19/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZVEHCONHVQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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